molecular formula C8H12O2 B3391293 2-Oxaspiro[4.4]nonan-7-one CAS No. 1557247-04-7

2-Oxaspiro[4.4]nonan-7-one

Cat. No.: B3391293
CAS No.: 1557247-04-7
M. Wt: 140.18 g/mol
InChI Key: OPNVEXLSTZCUOM-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonan-7-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4.4]nonan-7-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the ketone group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. Bulk manufacturing may involve optimized reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.4]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted spirocyclic compounds .

Scientific Research Applications

2-Oxaspiro[4.4]nonan-7-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Oxaspiro[5.5]undecane-2,4-dione: Similar spirocyclic structure with different ring sizes and functional groups.

    1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: Contains an amine group instead of a ketone.

    6-Oxaspiro[2.5]octane-1-carboxylic acid: Features a carboxylic acid group and a smaller ring system.

Uniqueness

2-Oxaspiro[4.4]nonan-7-one is unique due to its specific ring size and the presence of both an oxygen atom and a ketone group within the spirocyclic structure. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

2-oxaspiro[4.4]nonan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-1-2-8(5-7)3-4-10-6-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNVEXLSTZCUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557247-04-7
Record name 2-oxaspiro[4.4]nonan-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-Oxaspiro[4.4]nonan-7-one

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